1-Hexadecanethiol

Descripción

Overview of 1-Hexadecanethiol as a Thiol Compound in Scientific Inquiry

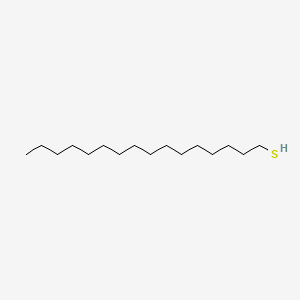

This compound, also known as cetyl mercaptan, is an organic sulfur compound belonging to the thiol group. wikipedia.orgscbt.com Its molecular structure consists of a 16-carbon alkyl chain (hexadecyl group) attached to a sulfhydryl (-SH) group. wikipedia.org This long hydrocarbon chain renders the molecule hydrophobic, while the thiol group provides a reactive site that exhibits a strong affinity for certain metal surfaces. wikipedia.orgsigmaaldrich.com In scientific research, this compound is primarily utilized for its ability to form highly ordered, self-assembled monolayers (SAMs) on the surfaces of noble metals like gold, silver, and copper. wikipedia.org The formation of these monolayers is a spontaneous process driven by the strong, semi-covalent bond between the sulfur atom and the metal substrate. sigmaaldrich.com

The compound is a colorless liquid or a white solid at temperatures below its melting point of 18-20 °C (64-68 °F) and is characterized by a distinct, unpleasant odor. wikipedia.orgnih.gov It is practically insoluble in water but soluble in organic solvents like ethanol (B145695). wikipedia.orgsigmaaldrich.com These properties make it a key building block in surface science and materials chemistry for creating well-defined, functionalized surfaces. scbt.comsigmaaldrich.com Its synthesis can be achieved by reacting 1-bromohexadecane (B154569) with thiourea (B124793). wikipedia.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₆H₃₄S wikipedia.org |

| Molar Mass | 258.51 g·mol⁻¹ wikipedia.org |

| Appearance | Colorless liquid or white solid wikipedia.orgnih.gov |

| Melting Point | 18–20 °C (64–68 °F) wikipedia.org |

| Boiling Point | 334 °C (633 °F) wikipedia.org |

| Density | 0.85 g/cm³ at 20 °C |

| Solubility in Water | Insoluble wikipedia.org |

| Flash Point | 102 °C (215.6 °F) - closed cup sigmaaldrich.com |

Significance of Long-Chain Alkanethiols in Advanced Materials and Surface Science

Long-chain alkanethiols, such as this compound, are of paramount importance in advanced materials and surface science due to their ability to form robust and highly organized self-assembled monolayers (SAMs). sigmaaldrich.com The significance of the long alkyl chain is twofold: it provides strong van der Waals interactions between adjacent molecules and dictates the thickness and packing density of the monolayer. sigmaaldrich.comuchicago.edu Alkanethiols with chains of at least 10 carbons can form well-ordered, crystalline-like monolayers where the chains tilt at an angle of approximately 30 degrees from the surface normal on a gold substrate. sigmaaldrich.com This high degree of order is crucial for creating surfaces with precisely controlled properties. mit.edu

The versatility of these SAMs allows for the engineering of surface properties for a vast array of applications. sigmaaldrich.com By modifying the terminal group of the alkanethiol, surfaces can be rendered hydrophobic, hydrophilic, or biocompatible. sigmaaldrich.com This tunability is exploited in various fields:

Corrosion Resistance: Densely packed monolayers act as a physical barrier, protecting the underlying metal from corrosive agents. nih.gov

Molecular Electronics: SAMs can serve as ultrathin dielectric layers or as components in molecular-scale electronic devices. sigmaaldrich.com For instance, modifying a gold substrate with this compound can lower the hole-injection barrier in organic field-effect transistors (OFETs). sigmaaldrich.comsigmaaldrich.com

Nanotechnology: They are used to passivate and functionalize nanoparticles, controlling their stability, solubility, and interaction with their environment. wikipedia.orgacs.org

Biomimetics and Biosensors: Surfaces can be functionalized with specific receptors for binding proteins, DNA, or cells, forming the basis for biosensors and studies of cell interactions. sigmaaldrich.com

Surface Wetting: The chemical nature of the monolayer's surface dictates its wetting characteristics, allowing for the creation of superhydrophobic or superhydrophilic materials. sigmaaldrich.comuchicago.edu

The stability and order of the monolayer are directly related to the length of the alkyl chain; longer chains, like the C16 chain of this compound, result in more stable and well-ordered films due to increased intermolecular hydrophobic interactions. mit.edunih.gov

Historical Context of this compound in Chemical and Materials Research

The widespread use of this compound and other long-chain alkanethiols in materials research stems from a pivotal discovery in the 1980s. sigmaaldrich.com During this period, researchers found that alkanethiols spontaneously adsorb from a solution onto the surfaces of noble metals, particularly gold, to form dense, highly ordered, and stable monolayers. sigmaaldrich.com This finding represented a significant breakthrough, offering a remarkably simple yet effective method for creating well-defined organic surfaces with tailored chemical functionalities. sigmaaldrich.com

Prior to this discovery, the creation of ordered organic thin films was a complex process, often relying on techniques like the Langmuir-Blodgett method, which is generally more laborious and results in less stable films. The self-assembly of alkanethiols provided a powerful new tool for surface science, enabling researchers to easily control the chemical and physical properties of a surface at the molecular level. This opened the door to systematic studies of phenomena such as wetting, adhesion, corrosion, and electron transfer. sigmaaldrich.comuchicago.edu The robustness of the sulfur-gold bond, estimated to be around 45 kcal/mol, ensures the stability of these monolayers, making them ideal model systems for both fundamental scientific inquiry and a wide range of technological applications that continue to be explored and developed. sigmaaldrich.com

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| 1-Bromohexadecane | C₁₆H₃₃Br |

| This compound | C₁₆H₃₄S |

| Copper | Cu |

| Ethanol | C₂H₅OH |

| Gold | Au |

| Silver | Ag |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

hexadecane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORTRWBYBJVGVQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3[CH2]15SH, Array, C16H34S | |

| Record name | 1-HEXADECANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-HEXADECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0025 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062709 | |

| Record name | 1-Hexadecanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-hexadecanethiol appears as colorless liquid or white solid (below 19 °C) with a strong unpleasant odor. Density (as liquid at 25 °C): 0.83 g/cm3., Colorless liquid or solid (below 64-68 degrees F) with a strong odor; [NIOSH], LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid or solid (below 64-68 °F) with a strong odor. | |

| Record name | 1-HEXADECANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Hexadecanethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/190 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-HEXADECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0025 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Hexadecanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0318.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

215 °F (NIOSH, 2023), Flash point =102 °C, 135 °C o.c., 215 °F | |

| Record name | 1-HEXADECANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Hexadecanethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/190 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-HEXADECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0025 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Hexadecanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0318.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), Solubility in water: none, Insoluble | |

| Record name | 1-HEXADECANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-HEXADECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0025 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Hexadecanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0318.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.85 (NIOSH, 2023) - Less dense than water; will float, Relative density (water = 1): 0.84, 0.85 | |

| Record name | 1-HEXADECANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-HEXADECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0025 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Hexadecanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0318.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 8.9 | |

| Record name | 1-HEXADECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0025 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.1 mmHg (NIOSH, 2023), 0.1 [mmHg], Vapor pressure, Pa at 20 °C: 10, 0.1 mmHg | |

| Record name | 1-HEXADECANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Hexadecanethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/190 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-HEXADECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0025 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Hexadecanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0318.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

CAS No. |

2917-26-2, 22208-70-4 | |

| Record name | 1-HEXADECANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexadecanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2917-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002917262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC229568 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229568 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexadecanethiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57866 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexadecanethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexadecanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecane-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETYL MERCAPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QR98QIO1QL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-HEXADECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0025 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

64 to 68 °F (NIOSH, 2023), 18 °C, 64-68 °F | |

| Record name | 1-HEXADECANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-HEXADECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0025 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Hexadecanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0318.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis and Methodologies for 1 Hexadecanethiol Integration

Synthetic Routes for 1-Hexadecanethiol

The synthesis of this compound, a long-chain alkanethiol, can be approached through various chemical strategies. These methods range from general synthetic routes applicable to a wide array of alkanethiols to specific protocols optimized for the preparation of this compound itself.

Several versatile methods are available for the synthesis of alkanethiols. The most frequently employed routes utilize readily accessible starting materials like alkyl halides. thieme-connect.de These strategies primarily involve the reaction of an alkylating agent with a nucleophilic sulfur-containing reagent, followed by hydrolysis or reduction. thieme-connect.de

Common approaches include:

Reaction with Thiourea (B124793): Alkyl halides can react with thiourea to form an isothiouronium salt, which is then hydrolyzed, typically under basic conditions, to yield the corresponding thiol. This method is widely used due to its efficiency and the ease of handling thiourea. wikipedia.org

Reaction with Hydrosulfides: Direct reaction of an alkyl halide with sodium hydrosulfide (B80085) (NaSH) can produce a thiol. However, this method can sometimes lead to the formation of dialkyl sulfide (B99878) as a byproduct. thieme-connect.de

Use of Thioacetates: An alkyl halide can be reacted with a thioacetate (B1230152) salt (e.g., potassium thioacetate) to form a thioester. Subsequent hydrolysis of the thioester intermediate yields the desired alkanethiol. thieme-connect.deamazonaws.com This route is often preferred as it minimizes the formation of sulfide byproducts. thieme-connect.de

Grignard Reagents and Sulfur: The reaction of an alkyl Grignard reagent (R-MgX) with elemental sulfur, followed by an acidic workup, provides another pathway to alkanethiols. A notable drawback of this method is the potential formation of sulfide and disulfide byproducts. thieme-connect.de

| Method | Alkylating Agent | Sulfur Source | Key Intermediate | Primary Advantage |

|---|---|---|---|---|

| Thiourea Route | Alkyl Halide (R-X) | Thiourea | Isothiouronium Salt | Good yields, clean reaction |

| Thioacetate Route | Alkyl Halide (R-X) | Potassium Thioacetate | Thioester | Minimizes sulfide byproducts |

| Hydrosulfide Route | Alkyl Halide (R-X) | Sodium Hydrosulfide (NaSH) | None | Direct, one-step process |

| Grignard Route | None | Elemental Sulfur (S₈) | Thiolate Salt | Utilizes organometallic precursors |

For the specific synthesis of this compound, established protocols often adapt the general strategies mentioned above.

A common and effective laboratory-scale synthesis involves the reaction of 1-bromohexadecane (B154569) with thiourea. wikipedia.org In this two-step process, the starting alkyl bromide is first treated with thiourea in a suitable solvent, such as ethanol (B145695), to form the S-hexadecylisothiouronium bromide intermediate. This salt is then isolated and subsequently hydrolyzed with a base, like sodium hydroxide, to liberate the this compound.

Functionalization Techniques Utilizing this compound

The strong affinity of the thiol group for the surfaces of noble metals makes this compound a critical compound for surface functionalization, particularly in the fields of nanotechnology and materials science. wikipedia.org

This compound is widely used to stabilize and functionalize nanoparticles, especially gold nanoparticles (AuNPs). This is typically achieved through a ligand exchange reaction, where the existing capping agents on the nanoparticle surface are replaced by this compound molecules. researchgate.netresearchgate.netucl.ac.uk

For instance, AuNPs synthesized and stabilized with agents like cetyl trimethylammonium bromide (CTAB) or phosphines can be readily functionalized. researchgate.netresearchgate.net When these nanoparticles are exposed to a solution containing this compound, the thiol molecules displace the original ligands due to the formation of a strong, covalent-like Au-S bond. researchgate.net This process is highly efficient and can be carried out while preserving the original size, shape, and colloidal stability of the nanoparticles. researchgate.netrsc.org The resulting thiol-coated nanoparticles exhibit enhanced stability and a hydrophobic surface, making them soluble in nonpolar organic solvents. researchgate.net This method is versatile and allows for the introduction of a robust and well-defined organic layer onto the nanoparticle surface, which is essential for their application in various technologies. researchgate.net

One of the most significant applications of this compound is in the formation of self-assembled monolayers (SAMs). dtic.mil When a suitable substrate, such as a gold surface, is exposed to a dilute solution of this compound, the molecules spontaneously adsorb onto the surface and organize into a highly ordered, densely packed monolayer. wikipedia.orgdtic.mil This process is driven by the strong chemisorption of the sulfur headgroup to the gold substrate and the van der Waals interactions between the adjacent hexadecyl chains. The resulting monolayer is oriented with the alkyl chains tilted at a specific angle relative to the surface normal. dtic.milacs.org

The most common method for preparing this compound SAMs is through solution-based deposition, with ethanol being a frequently used solvent. dtic.milacs.orgsigmaaldrich.com The process simply involves immersing a clean gold substrate into a dilute ethanolic solution of this compound for a specific duration. sigmaaldrich.com

The formation of the monolayer is a two-stage kinetic process. dtic.milaip.org

Initial Rapid Adsorption: The first stage is very rapid, occurring within seconds to minutes, where a significant portion of the monolayer is formed. dtic.mil

Slower Organization Phase: This initial adsorption is followed by a much slower organization phase that can last for several hours. During this period, the adsorbed thiol molecules rearrange on the surface to maximize packing density and crystallinity, leading to a more ordered and stable film. dtic.milacs.org

The final structure and quality of the SAM can be influenced by several factors, including the concentration of the thiol solution, the immersion time, the solvent used, and the cleanliness of the substrate. datapdf.comacs.org Research has shown that the rate of monolayer formation is dependent on the bulk concentration of the thiol, with higher concentrations leading to faster initial coverage. datapdf.comnih.govacs.org For example, studies using concentrations ranging from 1 nM to 10 mM in ethanol have demonstrated that the formation kinetics can be effectively described by the Langmuir adsorption model. nih.govacs.org

| Parameter | Condition | Effect on Monolayer Formation | Reference |

|---|---|---|---|

| Concentration | 1 nM to 10 mM in ethanol | Rate of formation is concentration-dependent; higher concentrations lead to faster saturation. | nih.govacs.org |

| Immersion Time | Minutes to several days | Initial rapid adsorption followed by a slow organization phase lasting hours to improve crystallinity. | dtic.milacs.org |

| Solvent | Ethanol, Isooctane, Aqueous Micellar Solutions | Solvent choice impacts the kinetics and final packing density of the monolayer. | acs.org |

| Substrate | Gold, Silver, Copper, GaAs | The strong sulfur-metal interaction drives the self-assembly process. | wikipedia.orgaip.org |

Self-Assembly Methods for Monolayer Formation

Substrate Cleaning and Preparation Protocols (e.g., Piranha, H-radical treatment)

The quality and integrity of self-assembled monolayers (SAMs) of this compound are critically dependent on the cleanliness and preparation of the substrate surface. The primary goal of any cleaning protocol is to remove organic and inorganic contaminants, ensuring a pristine surface for the uniform assembly of the thiol molecules. Two common and effective methods for substrate preparation are treatment with Piranha solution and exposure to hydrogen radicals.

Piranha Solution Cleaning:

Piranha solution, a potent oxidizing mixture of sulfuric acid (H₂SO₄) and hydrogen peroxide (H₂O₂), is widely used for cleaning substrates such as gold and silicon wafers prior to SAM deposition. sigmaaldrich.comresearchgate.net The typical composition is a 3:1 ratio of concentrated H₂SO₄ to a 30% H₂O₂ solution, although other ratios can be used. researchgate.net This solution is highly effective at removing organic residues by hydroxylating the surface, which renders it highly hydrophilic. researchgate.net

The cleaning process involves immersing the substrate in the freshly prepared Piranha solution for a specific duration, typically ranging from a few seconds to an hour, depending on the level of contamination. dtic.miluah.edu For instance, gold-coated silicon slides can be treated for one hour at 90°C. dtic.mil Caution is paramount when handling Piranha solution as it is a strong oxidant that reacts violently with organic materials and is highly exothermic. sigmaaldrich.comresearchgate.net After treatment, the substrate must be rinsed exhaustively with deionized water and a solvent like absolute ethanol to remove any residual acid and prepare for the thiol solution. dtic.mil

H-radical Treatment:

While not as commonly detailed in the provided context, H-radical treatment is another method for preparing surfaces. This process involves exposing the substrate to a stream of atomic hydrogen, which can effectively remove contaminants. Other plasma-based techniques, such as O₂ plasma followed by an ethanol rinse, have been shown to effectively remove existing thiol monolayers for surface regeneration, indicating the efficacy of radical-based cleaning methods. uah.edu

The choice of cleaning method can significantly impact the resulting monolayer's quality. For example, electrochemical cleaning has been reported to produce smoother gold surfaces compared to Piranha etching, leading to more uniform monolayer coatings. uah.edu

| Cleaning Protocol | Composition/Parameters | Typical Duration | Key Effects on Substrate |

| Piranha Solution | 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂ | 15 seconds - 1 hour | Removes organic residues, hydroxylates the surface, creates a hydrophilic surface. |

| UV/Ozone Treatment | Exposure to UV light and ozone | 10 - 20 minutes | Decomposes and removes organic contaminants. |

| Electrochemical Cleaning | 1.0 M KCl electrolyte, 0.8 V vs. SCE | Varies | Can produce a smoother surface compared to Piranha etching. |

Influence of Solvent Systems on Self-Assembly (e.g., Water/Ethanol Ratios)

Research has shown that the choice of solvent can significantly affect the ordering of the SAM. For instance, the quality of hexadecanethiol (HDT) SAMs on Gallium Arsenide (GaAs) was found to be superior when formed in an ethanol/water 1:1 solution compared to chloroform (B151607) or pure ethanol. photonetc.comresearchgate.net The higher dielectric constant of the ethanol/water mixture promotes intermolecular interactions, leading to a more ordered and densely packed monolayer. photonetc.comresearchgate.net In contrast, low-dielectric constant solvents like chloroform can lead to more disordered films. photonetc.com

For alkanethiols on gold, ethanol is a commonly used solvent. sigmaaldrich.com However, studies on similar thiol systems have demonstrated that an ethanol-water mixture can produce highly dense and well-ordered SAMs. researchgate.net The presence of water can influence the solvation of the thiol molecules and the energetics of the self-assembly process, favoring the formation of a more crystalline-like monolayer structure. researchgate.net The use of aqueous micellar solutions has also been shown to yield more densely packed and stable films compared to those prepared in organic solvents like ethanol or isooctane. researchgate.net

The interactions between the solvent and the thiol's tail groups are also crucial. For mixed-component SAMs, the solvent can influence the relative incorporation of different thiols into the monolayer. harvard.edu The polarity of the solvent (protic vs. aprotic) can alter the adsorption kinetics and the final composition of the monolayer. harvard.edu

| Solvent System | Key Characteristics | Effect on this compound SAM Quality |

| Ethanol | Commonly used, good solubility for alkanethiols. | Forms well-defined SAMs. sigmaaldrich.com |

| Ethanol/Water (1:1) | Higher dielectric constant than pure ethanol. | Promotes intermolecular interactions, leading to outstanding quality and highly dense SAMs. photonetc.comresearchgate.net |

| Chloroform | Low dielectric constant. | Can induce surface oxidation and result in highly disordered SAMs. photonetc.com |

| Isooctane | Nonpolar solvent. | Results in significantly less stable SAM structures. researchgate.net |

| Aqueous Micellar Solutions | Water-based with surfactants. | Yields more densely packed films with fewer defects and greater stability. researchgate.net |

Integration into Hybrid Nanostructures

This compound is a crucial component in the fabrication of hybrid nanostructures, particularly those involving gold nanoparticles (AuNPs). Its primary role is to act as a surface ligand, passivating the nanoparticle surface and enabling its integration into larger, functional assemblies. The thiol group of this compound forms a strong covalent bond with the gold surface, while the long alkyl chain provides stability and allows for controlled interactions with the surrounding environment. researchgate.netrsc.org

The process of creating these hybrid structures often involves a two-phase liquid-liquid system. For example, gold nanoparticles can be synthesized in an aqueous phase and then transferred to an organic phase (like toluene) containing this compound. researchgate.netrsc.org The thiol molecules then self-assemble on the nanoparticle surface, creating a hydrophobic coating that makes the nanoparticles dispersible in organic solvents.

These this compound-functionalized nanoparticles can then be integrated into various matrices to form hybrid materials with novel properties. For instance, they can be embedded into the interior of peptoid nanosheets to create water-stable 2D arrays of gold nanoparticles. digitellinc.com The length of the alkyl chain of the thiol, in this case, 16 carbons for this compound, can influence the interparticle gap distance, which in turn affects the plasmonic properties of the array. digitellinc.com

| Hybrid Nanostructure Component | Role of this compound | Resulting Property/Application |

| Gold Nanoparticles (AuNPs) | Surface passivation and stabilization via Au-S bond. | Creates stable, dispersible nanoparticles. researchgate.netrsc.org |

| Peptoid Nanosheets | Functionalizes AuNPs to enable embedding within the hydrophobic core of the nanosheet. | Forms water-stable 2D AuNP arrays with tunable plasmonic properties. digitellinc.com |

| Carbon Nanomaterials/Polymers | Acts as a linker to integrate metal nanostructures with the matrix. | Develops high-performance electrodes for batteries, supercapacitors, and fuel cells. cornell.edu |

| Biomolecules (e.g., DNA, proteins) | Facilitates the creation of nanoparticle-biomolecule conjugates. | Enables the development of novel materials for bioanalytical and bioelectronic applications. nih.gov |

Characterization of 1 Hexadecanethiol Modified Systems

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods probe the vibrational, electronic, and chemical states of the molecules within the SAM, offering detailed information about their structure and interaction with the substrate.

Fourier Transform Infrared Spectroscopy (FTIR-ERS) for Monolayer Crystallinity and Orientation

Fourier Transform Infrared External Reflection Spectroscopy (FTIR-ERS) is a powerful tool for analyzing the vibrational modes of molecules within SAMs, providing information on their crystallinity and orientation. For 1-Hexadecanethiol SAMs, key spectral features include the C-H stretching vibrations, typically observed in the region of 2800-3000 cm⁻¹. The position and shape of these bands are sensitive to the degree of order within the alkyl chains. Well-ordered, crystalline SAMs exhibit sharper and more intense C-H stretching bands compared to disordered or defect-rich monolayers capes.gov.bracs.orgmdpi.comaip.org.

Specifically, the asymmetric and symmetric stretching vibrations of the methylene (B1212753) (CH₂) groups are prominent. The asymmetric stretch (νₐ<0xE2><0x82><0x9B>CH₂) typically appears around 2925 cm⁻¹, while the symmetric stretch (ν<0xE2><0x82><0x9B>CH₂) is found near 2855 cm⁻¹ mdpi.comaip.org. A decrease in the frequency of these bands, along with a sharpening of their profiles, indicates increased all-trans (zigzag) conformation and improved crystallinity of the alkyl chains aip.orgsurfacesciencelab.comoup.comresearchgate.net. The presence of gauche conformations (chain bending) leads to broader bands and shifts in peak positions.

The orientation of the alkyl chains can be inferred from the relative intensities of specific vibrational modes, particularly those whose transition dipole moments have a defined orientation relative to the molecular axis. The surface selection rule in FTIR-ERS dictates that only vibrations with a transition dipole moment component perpendicular to the reflecting surface (in this case, the metal substrate) will be strongly observed. For alkanethiols, the C-H stretching modes have transition dipole moments that are largely parallel to the alkyl chain axis. Thus, a higher intensity of these bands relative to the surface normal suggests a more upright orientation of the chains acs.orgdiva-portal.org. Studies have shown that as the assembly time increases, the crystallinity and order of this compound SAMs improve, potentially leading to a decrease in the average chain tilt angle acs.org.

X-ray Photoelectron Spectroscopy (XPS) for Surface Bonding and Stability

X-ray Photoelectron Spectroscopy (XPS) is indispensable for determining the elemental composition of the surface and probing the chemical states of the atoms, providing critical information about the formation of the metal-thiolate bond and the stability of the monolayer. The key spectral region for analyzing thiol SAMs is the S 2p core level.

Upon successful formation of a this compound SAM on a gold surface, the sulfur atoms form a strong covalent bond with gold, creating a gold-thiolate (Au-S) species. This is typically observed as a characteristic S 2p₃/₂ peak with a binding energy (BE) around 162.0-162.4 eV acs.orgacs.orgfigshare.comresearchgate.netutupub.fieag.comacs.orgnorthwestern.edu. The presence of this peak is a direct confirmation of the chemisorption of the thiol onto the metal surface utupub.fiacs.org. For comparison, unbound thiols (S-H) would appear at a higher binding energy, around 163.6 eV acs.org.

XPS is also crucial for assessing the stability and quality of the SAM. For instance, on ruthenium surfaces, while a primary S 2p₃/₂ peak at approximately 162.3-162.4 eV indicates metal-bound thiols, additional peaks at higher binding energies (e.g., 166 eV) can correspond to oxidized sulfur species (sulfites or sulfates), suggesting degradation or oxidation of the monolayer, especially upon exposure to air acs.orgresearchgate.net. High-quality, well-ordered SAMs generally exhibit a single, sharp S 2p doublet corresponding to the Au-S bond, with minimal contributions from oxidized sulfur or physisorbed species acs.orgacs.org. The C 1s spectrum can also provide information, with the main peak around 285 eV attributed to the methylene and methyl carbons of the alkyl chain acs.orgresearchgate.net.

Raman Spectroscopy for Molecular Vibrational Modes and Functionalization Confirmation

Raman spectroscopy, particularly Surface-Enhanced Raman Spectroscopy (SERS) when performed on plasmonic substrates like gold or silver nanoparticles, offers high sensitivity for analyzing the vibrational modes of molecules in SAMs. Similar to FTIR, Raman spectroscopy reveals information about the molecular structure, conformation, and ordering of this compound SAMs.

The C-H stretching vibrations are observable, and their intensity and frequency can provide insights into the degree of order. For alkanethiols, the presence of sharp resonances in SERS that depend on carbon chain length has been observed, suggesting a coupling between the gold-sulfur bond stretch and the longitudinal acoustic vibrations of the alkane chain nih.gov. The C-C stretching modes, particularly the all-trans (T) and gauche (G) conformations, are also indicative of the chain's ordering. For example, the ν(C-C)T band is typically found around 1125 cm⁻¹, while ν(C-C)G appears around 1081 cm⁻¹ nih.gov. A higher ratio of T to G modes indicates greater crystallinity. The absence of a ν(S-H) band (around 2575 cm⁻¹) in the Raman spectrum confirms the deprotonation and formation of the thiolate species bound to the surface nih.gov.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is highly sensitive to the electronic structure and molecular orientation of adsorbed species. By analyzing the spectral features and their angular dependence, the orientation of the alkyl chains relative to the surface can be determined.

Microscopic and Imaging Techniques for Surface Morphology

Microscopic techniques provide direct visualization of the surface topography, revealing the morphology, homogeneity, and presence of defects in the this compound SAMs.

Atomic Force Microscopy (AFM) for Surface Topography and Adhesion Forces

Atomic Force Microscopy (AFM) is a versatile technique for imaging the surface topography of this compound SAMs with high resolution, typically in the nanometer scale. It allows for the assessment of surface roughness, the presence of domains, and defects such as pinholes or islands.

AFM images of well-formed this compound SAMs on gold typically show a smooth surface with low root-mean-square (RMS) roughness. For example, SAMs on ruthenium surfaces have shown RMS roughness values of around 0.84 ± 0.05 nm for the SAM-covered surface, with the underlying ruthenium surface having an RMS roughness of 0.23 ± 0.05 nm acs.org. The smoothness of the SAM is indicative of a densely packed and ordered monolayer. Variations in surface roughness can arise from the substrate preparation or the SAM deposition process itself acs.orgaip.orgnih.govoptica.org.

AFM can also be used to probe adhesion forces, although this is often done using specialized modes like force spectroscopy or by measuring adhesion forces during scanning. The interaction between the SAM and the substrate, as well as intermolecular forces within the SAM, contribute to the observed adhesion. Studies have shown that the quality and packing density of the SAM influence its mechanical properties, which can be probed by AFM nanoindentation acs.orgnih.gov. For instance, AFM has been used to study the clustering behavior of carbohydrate thiols in mixed SAMs, revealing domain formation with heights related to the molecular structure nih.gov. The interaction between gold surfaces and HDT SAMs has been investigated by AFM, confirming SAM formation scientificlabs.com.

Scanning Tunneling Microscopy (STM) for Molecular Resolution and Domain Studies

Scanning Tunneling Microscopy (STM) offers atomic-scale resolution, enabling the direct visualization of individual molecules and the detailed study of SAM structures. For this compound SAMs on surfaces like Au(111), STM has revealed well-ordered structures, often characterized by a (√3 × √3)-R30° lattice researchgate.net. STM studies can identify phase-separated domains within mixed SAMs or reveal the ordered packing of molecules in a homogeneous monolayer researchgate.netelectrochemsci.orgampp.org. High-resolution STM images allow researchers to observe the molecular arrangement, including the orientation of alkyl chains and the presence of any defects or structural variations, providing critical information about the quality and ordering of the this compound monolayer electrochemsci.orgampp.orgacs.org.

High-Resolution Transmission Electron Microscopy (HRTEM) for Nanoparticle Characterization

High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful tool for characterizing the size, shape, and crystalline structure of nanoparticles, particularly when they are functionalized or stabilized by this compound. For instance, HRTEM has been used to examine gold nanoparticles decorated onto carbon nanotubes that were subsequently functionalized with HDT researchgate.net. It is also employed to characterize magnetic nanoparticles utwente.nl, silver nanoparticles produccioncientificaluz.org, and platinum nanoparticles uh.edu that are stabilized or modified by long-chain thiols, providing detailed morphological information essential for understanding their properties and applications.

Electrochemical and Wetting Characterization

Electrochemical and wetting techniques complement microscopy by providing functional and quantitative data on the properties of this compound SAMs, such as their integrity, barrier properties, and surface energy.

Cyclic Voltammetry (CV) for Adsorption/Desorption Processes and Redox Behavior

Cyclic Voltammetry (CV) is a staple technique for studying the electrochemical behavior of SAMs. For this compound on gold, CV is used to monitor the adsorption and desorption processes of the thiol molecules on the electrode surface electrochemsci.orgproduccioncientificaluz.orgresearchgate.net. The characteristic peaks in the voltammograms provide information about the formation and removal of the monolayer electrochemsci.org. CV can also validate the integrity of the SAM by observing its ability to block the electrochemical response of redox probes, such as the Fe(CN)₆³⁻/⁴⁻ couple produccioncientificaluz.org. Furthermore, CV is employed to study the reductive desorption of thiols, which can reveal details about the stability and packing density of the SAM electrochemsci.orguh.edu.

Electrochemical Impedance Spectroscopy (EIS) for Coating Quality

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to evaluate the quality and barrier properties of SAMs. By analyzing the impedance response over a range of frequencies, EIS can provide information about the resistance and capacitance of the this compound monolayer, which are indicative of its integrity and effectiveness as a barrier layer researchgate.netuh.eduacs.org. For example, EIS measurements have been used to assess the tarnish resistance of silver coated with HDT SAMs researchgate.net and to study the ionic permeability of various SAMs on gold, correlating it with molecular structure and potential uh.edu. The capacitance and resistance values obtained from EIS can also be used to determine the composition of mixed SAMs researchgate.net.

Contact Angle Measurements for Hydrophobicity and Surface Energy

Contact angle measurements are the primary method for quantifying the wettability and surface energy of surfaces modified with this compound. Due to the long, non-polar alkyl chain of HDT, SAMs formed on metal surfaces exhibit significant hydrophobicity. Water contact angles for well-formed this compound SAMs on gold are typically high, often ranging from approximately 96° to 108°, with values around 105° being commonly reported researchgate.net. These high contact angles indicate a low surface energy and a densely packed, ordered monolayer utwente.nl. The hydrophobic nature of HDT SAMs is crucial for applications requiring water repellency or the creation of specific interfacial environments utwente.nlresearchgate.net.

Table 1: Representative Water Contact Angles for this compound SAMs on Gold

| Substrate | Technique | Reported Contact Angle (°)* | Reference |

| Gold | Contact Angle Goniometry | ~105 | |

| Gold | Contact Angle Goniometry | 96.3 - 108.9 | researchgate.net |

| Ruthenium | Contact Angle Goniometry | ~91 | utwente.nl |

| Platinum | Contact Angle Goniometry | 91 - 104 | utwente.nl |

Note: Values are approximate and can vary based on experimental conditions, substrate preparation, and specific measurement protocols. The angles for gold are generally higher than for platinum or ruthenium under similar conditions.

Compound List:

this compound (HDT)

Differential Capacitance Measurements

Differential capacitance measurements are a powerful electrochemical technique used to probe the electrical double layer at an electrode-electrolyte interface and to assess the quality of adsorbed monolayers. When a monolayer of this compound is formed on a conductive substrate like gold, it creates a distinct interface with the electrolyte, altering the capacitance of the system.

Studies have consistently shown that the formation of a this compound SAM on gold electrodes leads to a significant decrease in differential capacitance compared to a bare gold surface produccioncientificaluz.orgacs.orgproduccioncientificaluz.org. This reduction in capacitance is attributed to the insulating nature of the hydrocarbon chain of the monolayer, which effectively increases the distance between the electrode surface and the electrolyte, thereby increasing the capacitance of the double layer according to the parallel-plate capacitor model. A lower capacitance value for a modified electrode generally indicates a more compact, well-ordered, and defect-free monolayer, as fewer charge carriers can penetrate or accumulate at the interface researchgate.net. For instance, on mercury electrodes, HDT films are described as extremely impermeable, suggesting an absence of defects, which is reflected in their capacitance behavior acs.org.

Differential capacitance measurements can also reveal information about the ordering and packing density of the monolayer. For example, the differential capacitance values of SAMs have been observed to correlate with the chain length of the alkanethiols, with longer chains generally leading to lower capacitances due to increased molecular length and potential for denser packing uba.ar. Furthermore, the stability and integrity of the monolayer can be assessed by observing changes in capacitance over time or under varying electrochemical conditions. For instance, the capacitance of a this compound SAM can increase with temperature, which is interpreted as a decrease in monolayer thickness, potentially due to partial desorption or molecular rearrangement conicet.gov.ar.

Table 1: Effect of this compound Monolayer Formation on Differential Capacitance

| Electrode Surface | Differential Capacitance (Typical Observation) | Implication | Reference |

| Bare Gold | Higher | Represents the intrinsic capacitance of the electrode-electrolyte interface. | produccioncientificaluz.orgacs.orgproduccioncientificaluz.org |

| Gold + HDT SAM | Significantly Lowered | Indicates formation of a compact, ordered, insulating monolayer with low defects. | produccioncientificaluz.orgacs.orgproduccioncientificaluz.orgresearchgate.net |

| Hybrid Bilayer (HDT + Lipid) | Very Low (~1 μF cm⁻²) | Suggests a highly insulating and ordered structure, even with additional layers. | uoguelph.ca |

Note: Specific numerical values for pure this compound monolayers on gold electrodes vary significantly depending on experimental conditions such as electrolyte composition, potential, and measurement frequency. The table highlights the general trend and interpretation.

Real-Time Monitoring of Self-Assembly

Understanding the kinetics and dynamics of self-assembled monolayer formation is crucial for controlling the quality and properties of the resulting films. Real-time monitoring techniques allow researchers to observe the adsorption and ordering processes as they occur, providing insights into the mechanisms involved. Several techniques are employed for the in-situ, real-time observation of this compound self-assembly on surfaces, primarily gold.

Surface Plasmon Resonance (SPR) Spectroscopy is a widely used optical technique that can monitor changes in the refractive index near a metal surface, which directly correlates with the mass of adsorbed species. SPR studies on the self-assembly of this compound (C16) and other n-alkyl thiols on gold have revealed that the process is often not a simple one-step adsorption. Instead, it typically follows a two-step mechanism. This mechanism involves an initial rapid adsorption phase, which quickly forms a monolayer with significant coverage (e.g., around 80% for C16), followed by a slower, slower rearrangement or ordering phase that refines the packing and order of the monolayer cdnsciencepub.comcdnsciencepub.comresearchgate.net. This rearrangement can be approximately 100 times slower than the initial adsorption cdnsciencepub.comcdnsciencepub.com.

Quartz Crystal Microbalance (QCM) is another sensitive technique that monitors mass changes on a piezoelectric crystal in real time. By measuring shifts in the resonant frequency of the crystal, QCM can track the adsorption and desorption of molecules, including this compound, onto the gold-coated surface of the crystal cdnsciencepub.comresearchgate.netautolabj.com. QCM studies have provided kinetic data on the adsorption process, showing frequency changes over time that reflect the build-up of the monolayer researchgate.net.

More recently, piezo-excited millimeter-sized cantilever sensors have been developed for highly sensitive, real-time monitoring of monolayer formation, even at nanomolar concentrations nih.govacs.orgacs.org. These sensors measure the adsorption kinetics of this compound in ethanol (B145695) by monitoring the flexural mode of a gold-coated cantilever. The resonant frequency changes observed provide quantitative data on the adsorption process as a function of thiol concentration.

Table 2: Real-Time Monitoring of this compound Adsorption Kinetics using a PZT Cantilever Sensor

| Thiol Concentration | Resonant Frequency Change (Hz) |

| 1 nM | 116 ± 2 (n=2) |

| 10 nM | 225 (n=1) |

| 100 nM | 270 ± 10 (n=2) |

| 1 μM | 440 ± 10 (n=2) |

| 4 mM | 900 ± 10 (n=2) |

| 8 mM | 900 ± 10 (n=2) |

| 10 mM | 900 ± 10 (n=2) |

Data from nih.govacs.orgacs.org. The frequency change is indicative of the mass adsorbed. At concentrations of 4 mM and above, the total frequency change reached a steady-state value, suggesting maximum surface coverage. The rate constants for adsorption and desorption were determined to be 0.061 M⁻¹ s⁻¹ and 3.61 × 10⁻⁴ s⁻¹, respectively, following a reversible first-order Langmuir kinetic model nih.govacs.orgacs.org.

These real-time monitoring techniques are essential for optimizing SAM formation conditions, understanding the factors influencing monolayer quality, and developing predictive models for surface modification processes.

Advanced Research Applications of 1 Hexadecanethiol

Self-Assembled Monolayers (SAMs) in Nanotechnology and Surface Engineering

1-Hexadecanethiol (HDT) is a pivotal molecule in the fields of nanotechnology and surface engineering due to its ability to form highly ordered, self-assembled monolayers (SAMs) on various surfaces. wikipedia.org These monolayers are single-molecule-thick films that spontaneously organize on a substrate, allowing for precise control over the chemical and physical properties of the surface at the nanoscale. The formation of HDT SAMs is a robust and versatile method for tailoring surface properties such as wettability, adhesion, and corrosion resistance.

Formation and Ordering of SAMs on Various Substrates (e.g., Gold, Silver, Ruthenium, GaAs, AZO, Copper)

The high affinity of the thiol group in this compound for certain metals drives the spontaneous formation of a highly ordered monolayer when a substrate is exposed to an HDT solution. wikipedia.org This process has been extensively studied on a variety of substrates.

Gold (Au): Gold is the most common substrate for forming HDT SAMs. The strong gold-sulfur bond facilitates the creation of densely packed, crystalline-like structures. acs.orgresearchgate.net The formation process on gold has been observed to be a two-step process: an initial, rapid adsorption of molecules followed by a slower organization phase where the alkyl chains align. researchgate.net

Silver (Ag): Similar to gold, silver also forms well-ordered SAMs with alkanethiols. The kinetics of SAM formation on a single silver nanoparticle have been studied in real-time, revealing that the process is limited by the growth of the layer across the nanoparticle surface. rsc.org

Copper (Cu): Copper surfaces can be modified with HDT to create hierarchical structures. For instance, a copper mesh etched with nitric acid and then modified with HDT exhibits both superhydrophobic and superoleophilic properties. nih.gov

Gallium Arsenide (GaAs): The formation of HDT SAMs on GaAs(001) surfaces has been investigated through in-situ photoluminescence (PL) monitoring. The study revealed a two-phased evolution of PL enhancement, which corresponds to the ordered formation of the SAM. aip.orgphotonetc.com The solvent used during the self-assembly process can also influence the quality of the resulting monolayer. researchgate.net

Zinc Selenide (B1212193) (ZnSe): Alkanethiols, including this compound, can form well-defined SAMs on ZnSe substrates. Longer chain thiols tend to form more conformationally ordered, crystalline-like monolayers. messiah.edu

Silicon (Si): It is possible to form alkanethiol monolayers directly on a hydrogen-terminated silicon substrate by immersion in a this compound solution at elevated temperatures. researchgate.net

The choice of substrate and the conditions of SAM formation play a crucial role in the final structure and properties of the monolayer.

The formation of this compound SAMs is a thermodynamically driven process. The kinetics of this self-assembly can be influenced by several factors, including the concentration of the thiol solution, the solvent, and the temperature.

The process generally follows a two-step adsorption model: a fast initial step of physisorption followed by a slower chemisorption and organization step. researchgate.net Studies on single silver nanoparticles have shown two distinct modes for SAM growth: the spillover of adsorbed thiols from initial binding sites and the direct adsorption of thiols from the solution. rsc.org At low thiol concentrations, growth is dominated by adsorbate migration, leading to more uniform formation rates. At higher concentrations, both modes are active, resulting in a more heterogeneous distribution of rates. rsc.orgresearchgate.net

A computational methodology based on molecular dynamics simulations has been developed to determine the chemical potential of thiol SAMs on a gold surface, considering factors like thiol de-solvation and monolayer formation. inrim.it

Upon adsorption, this compound molecules undergo a structural evolution to form a highly ordered, crystalline-like monolayer. This process involves the arrangement of the long alkyl chains into a densely packed structure.

Studies using Fourier transform infrared external reflection spectroscopy (FTIR-ERS) on gold substrates have shown that the crystallinity of the SAM increases over time, with a corresponding decrease in the average chain tilt angle with respect to the surface normal. acs.orgacs.org The rate of increase in crystallinity is faster for more concentrated HDT solutions, but the final crystallinity appears to be independent of the concentration within a certain range. acs.orgacs.org

For HDT SAMs on gold, consistent average tilt and twist angles of the alkyl chains have been reported. For instance, on gold with a chromium primer on glass, the average cant and twist angles were found to be 20 ± 2° and 49 ± 3°, respectively. acs.orgacs.org

The final structure of the SAM is a result of the interplay between the headgroup-substrate interaction, van der Waals interactions between the alkyl chains, and the end-group interactions.

While this compound SAMs are generally considered stable, their integrity can be affected by various environmental factors. The gold-thiolate bond is susceptible to oxidation under ambient conditions. osti.gov

Exposure to air, particularly in the presence of light, can lead to the rapid degradation of alkanethiol SAMs on gold. osti.gov This degradation involves the oxidation of the sulfur headgroup, leading to a loss of the molecules from the surface and a decrease in the orientational order of the monolayer. osti.gov Ozone has been identified as a primary culprit in the degradation of thiolates. osti.gov

The stability of SAMs can also be influenced by the substrate. For example, a study on alkanethiol SAMs on gold films of varying thicknesses (4, 8, and 10 nm) found that 8 nm gold substrates provided the most stable SAMs (for about 7 days) under both acellular and stem cell culture conditions. nih.gov

The thermal stability of SAMs can be enhanced by increasing the chain length of the alkanethiol. researchgate.net SAMs prepared in aqueous micellar solutions have been shown to be more resistant to structural changes when immersed in various solvents compared to those prepared in ethanol (B145695) or isooctane. researchgate.net

Tailoring Surface Properties for Specific Functions

The ability to control the terminal group of the alkanethiol allows for the precise tailoring of surface properties for a wide range of applications. By choosing a specific end-group, surfaces can be made hydrophobic, hydrophilic, or reactive to specific molecules.

This compound, with its long hydrocarbon chain, is inherently hydrophobic. When it forms a densely packed SAM, it imparts a hydrophobic character to the underlying substrate. This property is useful in applications where water repellency is desired.

Furthermore, by combining the chemical hydrophobicity of this compound with a specific surface topography, it is possible to create superhydrophobic surfaces. A superhydrophobic surface exhibits extreme water repellency, with water contact angles exceeding 150°.

For example, a superhydrophobic and superoleophilic copper mesh was fabricated by creating a hierarchical structure on the mesh through acid etching, followed by modification with this compound. nih.gov This treated mesh demonstrated stability in corrosive environments and could be used for oil-water separation. nih.gov Similarly, a superhydrophobic copper foam was created by the in-situ growth of HKUST-1 (a metal-organic framework) followed by HDT modification, achieving a water contact angle of up to 162.9°. rsc.org

The creation of superhydrophobic surfaces often involves a two-fold approach: creating a rough surface at the micro- or nanoscale and then lowering the surface energy with a low-surface-energy material like this compound.

Table of Research Findings on this compound SAMs

| Substrate | Key Finding | Reference |

|---|---|---|

| Gold (Au) | SAM crystallinity increases with assembly time, with the rate depending on the HDT concentration. acs.orgacs.org | acs.orgacs.org |

| Gold (Au) | SAMs prepared in aqueous micellar solutions show greater chain density than those from ethanol. researchgate.net | researchgate.net |

| Silver (Ag) | SAM formation kinetics on single nanoparticles show two growth modes: spillover and direct adsorption. rsc.org | rsc.org |

| Copper (Cu) | HDT modification of etched copper mesh creates a superhydrophobic and superoleophilic surface for oil-water separation. nih.gov | nih.gov |

| Gallium Arsenide (GaAs) | In-situ photoluminescence reveals a two-phase formation process of ordered SAMs. aip.orgphotonetc.com | aip.orgphotonetc.com |

| Gold (Au) | SAMs degrade rapidly in air due to oxidation of the gold-thiolate bond, with ozone being a key factor. osti.gov | osti.gov |

Table of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Gold |

| Silver |

| Ruthenium |

| Gallium Arsenide |

| Aluminum Zinc Oxide |

| Copper |

| Nitric acid |